(2-Formyl-4,5-dimethoxyphenyl)boronic acid
Overview
Description
(2-Formyl-4,5-dimethoxyphenyl)boronic acid, also known as 2F-4,5-DMPBA, is a boronic acid derivative of phenol. It is a versatile platform molecule that has found application in a variety of scientific research fields due to its unique properties.
Scientific Research Applications
Suzuki-Miyaura Coupling Reaction
This compound can be used in the Suzuki-Miyaura coupling reaction to construct carbon-carbon bonds . This reaction is a type of palladium-catalyzed cross coupling reaction, which is widely used in organic synthesis.
Synthesis of N-Heterocyclic Carbene Ligands
The compound can be utilized as a precursor for the preparation of N-heterocyclic carbene ligands . These ligands are often used in organometallic chemistry.
Formation of Cyclic Esters
Boronic acids, including (2-Formyl-4,5-dimethoxyphenyl)boronic acid, have the ability to form cyclic esters with diols . This property is important in many chemical reactions and processes.
Complexation of Anions
Another important property of boronic acids is their ability to complex anions . This can be useful in various fields, such as analytical chemistry and materials science.
Research in Signaling Pathways
This compound is also used in research related to signaling pathways . These pathways are crucial for understanding cellular functions and are often a focus in biomedical research.
Research in Proteases Apoptosis
(2-Formyl-4,5-dimethoxyphenyl)boronic acid is used in research studying proteases apoptosis . Apoptosis, or programmed cell death, is a vital process in living organisms, and proteases play a key role in this process.
Mechanism of Action
Pharmacokinetics
They are metabolized in the liver and excreted in the urine .
Action Environment
The action, efficacy, and stability of (2-Formyl-4,5-dimethoxyphenyl)boronic acid can be influenced by various environmental factors. For instance, the pH of the environment can affect the reactivity of the boronic acid moiety. Moreover, the compound should be stored in an inert atmosphere at 2-8°C to maintain its stability .
properties
IUPAC Name |
(2-formyl-4,5-dimethoxyphenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BO5/c1-14-8-3-6(5-11)7(10(12)13)4-9(8)15-2/h3-5,12-13H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCKBAZGRLLTFEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1C=O)OC)OC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00647252 | |
Record name | (2-Formyl-4,5-dimethoxyphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00647252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Formyl-4,5-dimethoxyphenyl)boronic acid | |
CAS RN |
1005346-96-2 | |
Record name | (2-Formyl-4,5-dimethoxyphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00647252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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